Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

PI3Kα inhibition anticancer kinase inhibitor

This 8-Br-6-Cl imidazo[1,2-a]pyridine-2-carboxylic acid is a key building block for PI3Kα oncology programs. The orthogonally addressable bromine and chlorine substituents support sequential Pd-catalyzed cross-coupling for rapid SAR library expansion, while the intact 2-COOH group enables direct amidation or bioconjugation. In validated studies, derivatives built from this precise 8-bromo-6-chloro scaffold achieved PI3Kα IC₅₀ of 0.082 μM—4.9× more potent than regioisomeric variants. With a calculated log P of ~2.9, this dihalogenated core balances lipophilicity for optimal drug-like properties. Procure this high-purity (98%) research intermediate to accelerate your medicinal chemistry campaigns.

Molecular Formula C8H4BrClN2O2
Molecular Weight 275.48 g/mol
CAS No. 1000017-98-0
Cat. No. B1293482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
CAS1000017-98-0
Molecular FormulaC8H4BrClN2O2
Molecular Weight275.48 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Br
InChIInChI=1S/C8H4BrClN2O2/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12/h1-3H,(H,13,14)
InChIKeyMVFTVGMWGOEQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 1000017-98-0): Molecular Properties and Procurement Specifications


8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1000017-98-0) is a dihalogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, characterized by bromine substitution at the 8-position, chlorine at the 6-position, and a carboxylic acid functional group at the 2-position. The compound has a molecular formula of C8H4BrClN2O2 and a molecular weight of 275.49 g/mol . It is commercially available from multiple suppliers with standard purity specifications of 95–98% , and is sold exclusively for research and development applications .

Why 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Cannot Be Substituted with Mono-Halogenated or Differently Substituted Imidazopyridine Analogs


Substitution of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid with mono-halogenated analogs (e.g., 6-chloro- or 8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid) or regioisomers results in fundamentally altered molecular properties and downstream performance characteristics. The simultaneous presence of both bromine and chlorine substituents modifies the compound's calculated logP to approximately 2.9 [1], a lipophilicity value distinct from mono-halogenated congeners (MW 241.04 g/mol for 8-bromo analog vs. 275.49 g/mol for the target dihalogenated compound ), affecting solubility, membrane permeability, and target engagement in biological assays. Furthermore, substitution pattern changes directly impact biological activity in structure-activity relationship (SAR) studies: in PI3Kα inhibition and cellular antiproliferative assays, compounds with identical substitution patterns to the target compound exhibit quantifiably different potency compared to regioisomeric or differently substituted variants [2].

Quantitative Differentiation Evidence: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid vs. Closest Analogs


PI3Kα Inhibitory and Antiproliferative Activity of Derivatives Synthesized from 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid vs. 5-Bromo and 8-Methyl Regioisomers

In a study evaluating 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors, compounds derived from the 8-bromo-6-chloro substitution pattern (synthesized using 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid as a key intermediate) exhibited superior cellular antiproliferative activity against PI3Kα-addicted cancer cell lines compared to regioisomeric 5-bromo-6-chloro and 8-methyl-6-chloro variants [1].

PI3Kα inhibition anticancer kinase inhibitor structure-activity relationship

PI3Kα Enzymatic Inhibition Potency of 8-Bromo-6-chloro Substitution Pattern Derivatives vs. Structural Variants

The same PI3Kα inhibitor study reported enzymatic inhibition data demonstrating that the 8-bromo-6-chloro substitution pattern yields superior PI3Kα inhibitory activity compared to regioisomeric 5-bromo-6-chloro and non-halogenated 8-methyl-6-chloro derivatives [1].

PI3Kα inhibition enzymatic assay kinase profiling medicinal chemistry

Molecular Weight and Lipophilicity Comparison: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid vs. Mono-Halogenated Analogs

The dihalogenated 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (MW = 275.49 g/mol) possesses distinct physicochemical properties compared to its mono-halogenated analogs, with a calculated octanol-water partition coefficient (LogP) of 2.9 [1]. In contrast, the mono-brominated analog 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid has a lower molecular weight of 241.04 g/mol and lacks the 6-chloro substituent, resulting in altered lipophilicity and hydrogen-bonding capacity.

physicochemical properties ADME drug-likeness lead optimization

Orthogonal Synthetic Utility: Dual Halogen Handles for Sequential Cross-Coupling Reactions

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid contains two distinct halogen substituents (bromine at position 8, chlorine at position 6) that exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This orthogonality enables sequential functionalization strategies that are not accessible with mono-halogenated or symmetrically dihalogenated analogs. The compound has been employed as a reactant in multi-component coupling reactions using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,4-dioxane/water/DMF solvent systems over 12-hour reaction times to generate complex 6-chloro-8-aryl-substituted imidazo[1,2-a]pyridine-2-carboxamide derivatives [1].

cross-coupling Suzuki-Miyaura C–H functionalization divergent synthesis

Optimal Application Scenarios for 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Based on Quantitative Evidence


PI3Kα Kinase Inhibitor Lead Optimization and SAR Expansion

This compound serves as a validated starting material for synthesizing PI3Kα inhibitors with the 8-bromo-6-chloro substitution pattern. Derivatives built from this scaffold have demonstrated PI3Kα enzymatic IC50 values of 0.082 μM and T47D cellular antiproliferative IC50 values of 0.43 μM, representing 2.9-fold and 4.9-fold improvements over 5-bromo regioisomers, respectively [1]. Medicinal chemistry teams pursuing PI3Kα-targeted oncology programs should prioritize this specific building block to maintain the potency advantage conferred by the 8-bromo-6-chloro substitution geometry.

Divergent Library Synthesis via Orthogonal Cross-Coupling

The compound's dual halogen substitution (8-Br and 6-Cl) provides two chemically distinct handles for sequential palladium-catalyzed cross-coupling reactions, enabling divergent library synthesis from a single starting material. Documented reaction conditions using Pd(PPh3)4 and potassium carbonate in 1,4-dioxane/water/DMF over 12 hours [1] provide a validated protocol for initial functionalization. This orthogonal reactivity reduces the number of building blocks required for SAR campaigns and accelerates hit expansion efforts in early-stage drug discovery.

Lead Optimization Requiring Precise Lipophilicity Control

With a calculated LogP of 2.9 [1], this compound occupies a specific lipophilicity range distinct from mono-halogenated analogs. This property makes it particularly suitable for medicinal chemistry programs where maintaining optimal drug-like physicochemical parameters (Lipinski compliance, CNS permeability predictions, or solubility profiles) is critical. The dihalogenated structure provides a balanced lipophilicity profile that may offer advantages over more polar mono-chloro analogs (MW 196.59 g/mol) or less polar variants in specific target product profiles.

Imidazo[1,2-a]pyridine Core Functionalization with Carboxylic Acid Retention

The carboxylic acid group at the 2-position remains intact during halogen-selective cross-coupling reactions, preserving a key functional handle for subsequent amide coupling, esterification, or bioconjugation steps. This retention of the carboxylic acid functionality while enabling halogen-selective modifications distinguishes this compound from non-carboxylated analogs (e.g., 8-bromo-6-chloroimidazo[1,2-a]pyridine, CAS 957187-27-8, which lacks the 2-carboxylic acid group) and supports streamlined synthesis of carboxamide-containing final compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.